Pent-4-yne-1-sulfonamide
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Overview
Description
Pent-4-yne-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a pent-4-yne chain. This compound is of interest due to its unique structural features, which combine the reactivity of an alkyne with the functional versatility of a sulfonamide group. The molecular formula of this compound is C5H9NO2S, and it has a molecular weight of 147.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pent-4-yne-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of pent-4-yne-1-ol with sulfonyl chloride in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired sulfonamide product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the preparation of intermediate sulfonyl chlorides followed by their reaction with amines to form the sulfonamide .
Chemical Reactions Analysis
Types of Reactions: Pent-4-yne-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond in the alkyne can be reduced to form alkanes or alkenes.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Pent-4-yne-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pent-4-yne-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide, it can act as a competitive inhibitor of enzymes such as carbonic anhydrase by mimicking the structure of the enzyme’s natural substrate . This inhibition occurs through the binding of the sulfonamide group to the active site of the enzyme, thereby preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Sulfamethazine: A sulfonamide antibiotic used in veterinary medicine.
Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.
Comparison: Pent-4-yne-1-sulfonamide is unique due to the presence of the alkyne group, which imparts additional reactivity compared to other sulfonamides. This structural feature allows it to participate in a broader range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
pent-4-yne-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2,(H2,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSNTFJJJGFTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1565108-36-2 |
Source
|
Record name | pent-4-yne-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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